molecular formula C25H22O3 B14317488 3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane CAS No. 106569-22-6

3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane

Cat. No.: B14317488
CAS No.: 106569-22-6
M. Wt: 370.4 g/mol
InChI Key: ZDXDDJGHNMCAHX-UHFFFAOYSA-N
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Description

3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane is a chemical compound featuring an oxetane ring substituted with two naphthalen-1-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane typically involves the reaction of oxetane derivatives with naphthalen-1-yl methanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The exact conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthalen-1-yl ketones, while substitution reactions could produce a variety of functionalized oxetane derivatives .

Scientific Research Applications

3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane exerts its effects involves interactions with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions often involve nucleophilic attack on the oxetane ring, leading to the formation of various intermediates and products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane is unique due to its combination of an oxetane ring and naphthalen-1-yloxy groups. This structure imparts distinct reactivity and stability, making it valuable for specific applications in materials science and medicinal chemistry .

Properties

CAS No.

106569-22-6

Molecular Formula

C25H22O3

Molecular Weight

370.4 g/mol

IUPAC Name

3,3-bis(naphthalen-1-yloxymethyl)oxetane

InChI

InChI=1S/C25H22O3/c1-3-11-21-19(7-1)9-5-13-23(21)27-17-25(15-26-16-25)18-28-24-14-6-10-20-8-2-4-12-22(20)24/h1-14H,15-18H2

InChI Key

ZDXDDJGHNMCAHX-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(COC2=CC=CC3=CC=CC=C32)COC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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